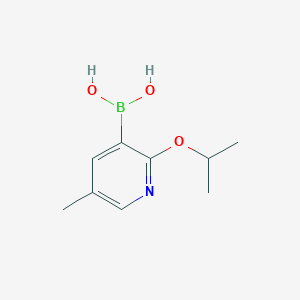

2-Isopropoxy-5-methylpyridine-3-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

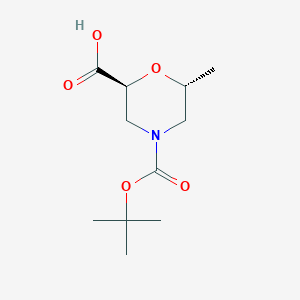

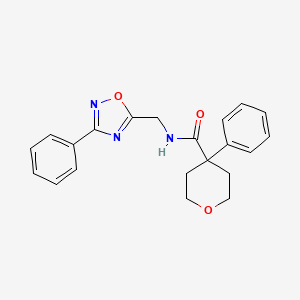

“2-Isopropoxy-5-methylpyridine-3-boronic acid” is a chemical compound with the CAS Number: 2096337-70-9. It has a molecular weight of 195.03 and its IUPAC name is 2-isopropoxy-5-methyl-3-pyridinylboronic acid .

Molecular Structure Analysis

The molecular structure of “2-Isopropoxy-5-methylpyridine-3-boronic acid” is represented by the linear formula C9H14BNO3 . The InChI code for this compound is 1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isopropoxy-5-methylpyridine-3-boronic acid” include a molecular weight of 195.03 . The compound should be stored in a freezer .科学的研究の応用

Catalysis and Synthesis

Boronic acids, including derivatives like 2-Isopropoxy-5-methylpyridine-3-boronic acid, are pivotal in catalytic processes and the synthesis of complex molecules. They are utilized in electrophilic activation mechanisms for the synthesis of hydroxypyridinones, showcasing their efficiency in drug development due to their metal-chelating pharmacophores (Di Ke et al., 2022). Similarly, their role in the highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals underlines their versatility in generating functionalized cyclohexanes, demonstrating their importance in organic synthesis (T. Hashimoto et al., 2015).

Sensor Design and Functionality

Boronic acids are integral to the design of sensors due to their affinity for diols. This characteristic is exploited in developing fluorescent boronic acids with high affinities for diol-containing compounds at physiological pH, making them suitable for glucose sensing and other applications where diol recognition is critical (Yunfeng Cheng et al., 2010). Moreover, the study of organoboron compounds for diol recognition and discrimination through (19)F NMR barcodes illustrates the advanced capabilities of boronic acid derivatives in analytical chemistry (Jörg Axthelm et al., 2015).

Material Science and Supramolecular Chemistry

In material science and supramolecular chemistry, boronic acids facilitate the formation of complex structures and polymers. The reversible formation of planar chiral ferrocenylboroxine and its supramolecular structure exploration reveal the potential of boronic acids in developing materials with novel optical and electronic properties (P. Thilagar et al., 2011). Additionally, the synthesis and self-association of organoplatinum(IV) boronic acids demonstrate their utility in creating polymers and materials through hydrogen bonding and self-assembly mechanisms (M. Safa et al., 2012).

特性

IUPAC Name |

(5-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)4-7(3)5-11-9/h4-6,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCXRNYUFIAPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601327.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2601350.png)